molecular formula C14H8ClN3O4S B4392518 5-(4-chloro-2-nitrophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide

5-(4-chloro-2-nitrophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide

Cat. No.: B4392518
M. Wt: 349.7 g/mol
InChI Key: ZYXSRQTXGLWKNH-UHFFFAOYSA-N
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Description

5-(4-chloro-2-nitrophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide is a complex organic compound characterized by the presence of a chloro-nitrophenyl group, a thiazole ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chloro-2-nitrophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chloro-2-nitroaniline with thioamide in the presence of a base to form the thiazole ring. This intermediate is then reacted with furfural under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(4-chloro-2-nitrophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate or chromium trioxide.

    Substitution: Sodium hydroxide or other strong bases.

Major Products Formed

    Reduction: 5-(4-amino-2-nitrophenyl)-N-1,3-thiazol-2-yl-2-furamide.

    Oxidation: Corresponding oxides of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-chloro-2-nitrophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Studied for its potential therapeutic effects in treating certain diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-chloro-2-nitrophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chloro-2-nitrophenyl)-2-furancarboxaldehyde
  • 5-(4-chloro-2-nitrophenyl)-2-furaldehyde

Uniqueness

5-(4-chloro-2-nitrophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide is unique due to the presence of both thiazole and furan rings, which confer specific chemical and biological properties. This makes it distinct from other similar compounds that may lack one of these functional groups.

Properties

IUPAC Name

5-(4-chloro-2-nitrophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN3O4S/c15-8-1-2-9(10(7-8)18(20)21)11-3-4-12(22-11)13(19)17-14-16-5-6-23-14/h1-7H,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXSRQTXGLWKNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C2=CC=C(O2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-chloro-2-nitrophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide
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5-(4-chloro-2-nitrophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide
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5-(4-chloro-2-nitrophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide
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5-(4-chloro-2-nitrophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide
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5-(4-chloro-2-nitrophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide
Reactant of Route 6
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5-(4-chloro-2-nitrophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide

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